4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
- IUPAC Name : 11-Cyclopropyl-4-methyl-6-oxo-6,11-dihydro-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-8-yl β-L-glucopyranosiduronic acid
Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile consists of a pyridine ring fused with a diazepine ring. The cyclopropyl and methyl substituents contribute to its unique three-dimensional arrangement. The glucopyranosiduronic acid moiety is attached at position 8 of the diazepine ring .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that similar compounds have been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Biochemical Pathways
Similar compounds have been used in formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
It’s worth noting that similar compounds can react under acidic conditions to form ester compounds .
Properties
IUPAC Name |
4-cyclopropyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-8(7-2-3-7)9(5-11)10(13)12-6/h4,7H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDGUICOMJCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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